molecular formula C14H10N4O6S B11542733 N-(2-methyl-5-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-methyl-5-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11542733
M. Wt: 362.32 g/mol
InChI Key: OGBGDUIPLLXPQJ-UHFFFAOYSA-N
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Description

3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes nitro and anilino groups attached to a benzisothiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methyl-5-nitroaniline, followed by a series of reactions to introduce the benzisothiazole ring and the additional nitro group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under carefully monitored conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzisothiazole ring .

Scientific Research Applications

3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro and anilino groups can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of both nitro and anilino groups on a benzisothiazole ring, which imparts specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H10N4O6S

Molecular Weight

362.32 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H10N4O6S/c1-8-2-3-9(17(19)20)6-12(8)15-14-11-5-4-10(18(21)22)7-13(11)25(23,24)16-14/h2-7H,1H3,(H,15,16)

InChI Key

OGBGDUIPLLXPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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